molecular formula C8H6FNO B1180202 Negishi virus envelope glycoprotein CAS No. 134088-85-0

Negishi virus envelope glycoprotein

Cat. No.: B1180202
CAS No.: 134088-85-0
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Description

The Negishi virus envelope glycoprotein is a structural protein from Negishi virus, a member of the Flaviviridae family. Antigenically, it is classified as a tick-borne flavivirus and shows very close homology to Louping ill virus, both at the nucleotide and amino acid levels . Like other flavivirus envelope proteins, it is presumed to be a class II viral fusion protein. These proteins are organized into three distinct domains (EDI, EDII, and EDIII) and play a critical, multifunctional role in viral infectivity . The envelope glycoprotein is primarily responsible for mediating attachment to host cell receptors and subsequent membrane fusion, a process essential for viral entry . The protein also contains conserved, histidine-rich regions that are functionally relevant for the conformational changes required for fusion under the acidic conditions of the endosome . This protein is the primary target for the host's neutralizing antibody response, making it a crucial antigen for immunology and virology research . The availability of this recombinant protein enables studies focused on understanding the fundamental biology of tick-borne flaviviruses, virus-host interactions, and the development of diagnostic assays and vaccine candidates. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

134088-85-0

Molecular Formula

C8H6FNO

Synonyms

Negishi virus envelope glycoprotein

Origin of Product

United States

Molecular Biology and Gene Organization of Negishi Virus Envelope Glycoprotein

Genomic Organization of the Envelope Glycoprotein (B1211001) Gene (E gene)

Like other members of the Flavivirus genus, the Negishi virus possesses a genome composed of a single-stranded, positive-sense RNA molecule. core.ac.ukexpasy.org This genomic RNA is organized as a single, long open reading frame (ORF) that is flanked by 5' and 3' untranslated regions (UTRs). core.ac.ukresearchgate.net The entire ORF is translated into one large polyprotein, which is subsequently cleaved to produce all the viral proteins. expasy.org

The gene encoding the envelope glycoprotein (E gene) is situated within this polyprotein-coding region. Its specific location is downstream of the gene for the pre-membrane (prM) protein and upstream of the genes for the non-structural (NS) proteins. core.ac.ukresearchgate.net The genomic arrangement for the structural proteins follows the order: Capsid (C), pre-membrane/membrane (prM/M), and finally, the Envelope (E). core.ac.ukresearchgate.net The sequencing of the Negishi virus E gene has demonstrated a very high degree of homology, at both the nucleotide and the deduced amino acid levels, with the Louping ill virus, another tick-borne flavivirus. nih.gov This close genetic relationship underscores its classification within the tick-borne encephalitis serocomplex. nih.gov

Transcriptional and Translational Mechanisms Leading to Glycoprotein Synthesis

The synthesis of the Negishi virus envelope glycoprotein follows a streamlined process characteristic of positive-sense RNA viruses. expasy.org A distinct transcription step to produce messenger RNA (mRNA) from a DNA template is not required. youtube.comyoutube.com Instead, the viral genomic RNA itself serves as the mRNA and is directly translated by the host cell's ribosomes. expasy.org

Translation is initiated at the 5' end of the viral genome, which features a methylated nucleotide cap structure to facilitate ribosome binding. expasy.org The ribosome then moves along the single open reading frame, synthesizing one continuous polypeptide chain—the polyprotein. core.ac.ukexpasy.org This process occurs in the cytoplasm of the infected cell, specifically on the surface of the endoplasmic reticulum (ER). As the polyprotein is being synthesized, it is co-translationally inserted into the ER membrane. This ensures that the structural proteins, including the envelope glycoprotein, are correctly positioned for subsequent processing and assembly. expasy.org

Post-Translational Processing and Maturation

Once synthesized, the viral polyprotein undergoes a series of essential modifications to yield functional, mature proteins. This processing is critical for the formation of infectious viral particles.

Cleavage of Precursor Proteins (prM/M and E)

The liberation of the individual viral proteins from the large polyprotein precursor is accomplished through a series of proteolytic cleavages performed by both viral and host cell proteases. core.ac.ukresearchgate.net The structural proteins C, prM, and E are cleaved from the polyprotein within the lumen of the endoplasmic reticulum. This initial processing is primarily carried out by the host cell's signal peptidase, which recognizes and cuts at specific signal sequences within the nascent polypeptide chain. researchgate.net

A crucial maturation step occurs later in the viral lifecycle as the newly formed, immature virions transit through the trans-Golgi network (TGN). nih.gov Within the acidic environment of the TGN, a host protease called furin cleaves the prM protein into its mature form, the membrane (M) protein. nih.govnih.gov This cleavage is a critical conformational switch that is required for the virion to become infectious. nih.gov

Glycosylation Patterns and their Biological Significance

The Negishi virus envelope protein, like that of many flaviviruses, undergoes N-linked glycosylation, a significant post-translational modification where complex carbohydrate chains (glycans) are attached to specific asparagine (Asn) residues. researchgate.netresearchgate.net This process is initiated in the endoplasmic reticulum and involves the transfer of a pre-formed oligosaccharide block to the E protein. nih.gov As the glycoprotein moves through the ER and Golgi apparatus, these initial glycans are trimmed and further modified by host cell enzymes, resulting in mature, complex glycan structures. nih.govyoutube.com

The presence and specific nature of these glycan chains on the E protein have profound biological significance. Glycosylation plays a critical role in:

Proper Protein Folding and Stability: The attached glycans can assist in the correct folding and conformational stability of the E protein. nih.gov

Virion Assembly and Secretion: The glycosylation status of the E protein can influence the efficiency of virus particle assembly and their subsequent release from the host cell. researchgate.net

Host Cell Interaction: Glycans can mediate the virus's interaction with attachment factors on the surface of host cells, such as C-type lectin receptors (e.g., DC-SIGN), which can facilitate viral entry. researchgate.netnih.gov

Immune Evasion: The dense layer of glycans can form a "glycan shield" that may mask immunogenic epitopes on the E protein, helping the virus to evade the host's antibody response. youtube.com

Virulence: The glycosylation state of the envelope protein has been identified as a key virulence determinant for multiple flaviviruses. researchgate.netnih.gov

Oligomerization and Assembly into Virion Structure

Following their cleavage from the polyprotein in the ER, the E and prM proteins rapidly associate to form stable heterodimers (prM-E). nih.govnih.gov These heterodimers are the fundamental building blocks of the immature virion shell. Multiple prM-E heterodimers then arrange themselves into spike-like structures that project from the viral membrane. nih.gov

Assembly of the virion occurs at the endoplasmic reticulum. nih.gov The process is driven by interactions between the structural proteins, the viral RNA genome, and likely involves non-structural proteins such as NS2A and the NS2B-NS3 protease complex. nih.govresearchgate.net The newly formed, immature particles bud into the lumen of the ER and are then transported through the host cell's secretory pathway.

During maturation in the low-pH environment of the TGN, the cleavage of prM to M induces a major conformational rearrangement of the E proteins. nih.gov This causes the E protein dimers to lie flat, forming a smooth, tightly packed icosahedral shell on the surface of the mature, infectious virion. researchgate.netnih.gov Upon entry into a new host cell, the acidic environment of the endosome triggers another irreversible conformational change, causing the E protein dimers to dissociate and re-form as trimers. This trimerization event exposes the fusion loop, a hydrophobic region of the E protein, which then inserts into the endosomal membrane, driving the fusion of the viral and cellular membranes and releasing the viral genome into the cytoplasm. researchgate.netembopress.orgdeepdyve.com

Structural Biology of Negishi Virus Envelope Glycoprotein

Overall Architecture and Domain Organization (EDI, EDII, EDIII)

Structural Features of Domain I (EDI)

Domain I (EDI) is the central and structurally organizing domain of the E glycoprotein (B1211001). It is an eight-stranded β-barrel that acts as a scaffold, connecting to both EDII and EDIII. This domain is crucial for the stability of the pre-fusion dimeric conformation of the E protein. EDI contains two large insertion loops that form the extended, finger-like Domain II. While not directly involved in receptor binding or membrane fusion, EDI's structural integrity is essential for the correct presentation and function of the other two domains.

Structural Features of Domain II (EDII) and the Fusion Loop

Domain II (EDII) is an elongated, finger-like domain that is critical for the membrane fusion process. It is composed of 12 β-strands and two α-helices. A key feature of EDII is the highly conserved fusion loop located at its tip. This loop is rich in hydrophobic amino acids and is essential for the interaction with and insertion into the host cell membrane during fusion. In the pre-fusion dimeric state, the fusion loop is buried at the interface between the two E protein monomers, shielding it from the aqueous environment. Upon exposure to the low pH of the endosome, a conformational change exposes this loop, allowing it to insert into the endosomal membrane and initiate the fusion process. The fusion loop of tick-borne flaviviruses, and by extension Negishi virus, contains highly conserved residues that are critical for its function.

Structural Features of Domain III (EDIII) and Receptor Binding

Domain III (EDIII) is an immunoglobulin-like domain composed of ten β-strands. It is connected to EDI by a flexible linker and is believed to be the primary domain responsible for binding to host cell receptors. The surface of EDIII displays epitopes for potent neutralizing antibodies. rcsb.org For the closely related louping ill virus, structural analysis has shown that a broadly neutralizing antibody binds to the lateral ridge of EDIII. rcsb.org This interaction is thought to prevent the structural rearrangements necessary for membrane fusion, thereby neutralizing the virus. rcsb.org The specific residues within EDIII that mediate receptor binding are a key area of investigation for understanding viral tropism and for the development of antiviral therapies.

Conformational Dynamics and pH-Dependent Structural Transitions

The entry of Negishi virus into a host cell is a dynamic process initiated by receptor-mediated endocytosis, which brings the virion into the acidic environment of the endosome. This drop in pH triggers a dramatic and irreversible conformational change in the E glycoprotein, transitioning it from the pre-fusion dimeric state to a post-fusion trimeric state.

This transition begins with the dissociation of the E protein dimers into monomers. This dissociation exposes the fusion loops on EDII, which then insert into the endosomal membrane. Subsequently, the E protein monomers re-associate into stable trimers. This trimerization process involves a significant rearrangement of the relative positions of EDI, EDII, and EDIII. The entire ectodomain essentially folds back on itself, bringing the C-terminal stem region and transmembrane anchor into close proximity with the fusion loop. This hairpin-like conformation is characteristic of class II fusion proteins and is the driving force behind the merger of the viral and endosomal membranes, ultimately leading to the release of the viral genome into the cytoplasm. For tick-borne flaviviruses, the pH threshold for this dimer-to-trimer transition is around 6.5. nih.gov Studies on tick-borne encephalitis virus have shown that this rearrangement is a two-step process involving a reversible dissociation of the dimers followed by an irreversible formation of trimers, a process that requires the stem-anchor portion of the protein. nih.gov

Methods for Structural Elucidation

The detailed structural understanding of flavivirus envelope glycoproteins, which serves as the basis for our knowledge of the Negishi virus E protein, has been primarily achieved through high-resolution imaging techniques.

X-ray Crystallography

X-ray crystallography has been the principal method for determining the atomic-resolution structures of flavivirus E proteins. While a structure for the Negishi virus E protein is not available, the crystal structure of the highly homologous louping ill virus E protein has been solved (PDB ID: 6J5C). rcsb.org This structure provides a detailed view of the three-dimensional arrangement of the EDI, EDII, and EDIII domains. rcsb.org Crystallographic studies of other flavivirus E proteins, such as those from tick-borne encephalitis virus and dengue virus, in both their pre-fusion and post-fusion conformations, have been instrumental in elucidating the conformational changes that occur during membrane fusion. embopress.orgharvard.edu These studies typically involve expressing and purifying a soluble ectodomain of the E protein, which is then crystallized and its structure determined by analyzing the diffraction pattern of X-rays passed through the crystal.

Electron Cryo-Microscopy (Cryo-EM)

As of this writing, there are no published studies that have utilized electron cryo-microscopy (cryo-EM) to determine the structure of the Negishi virus envelope glycoprotein. Cryo-EM is a powerful technique that involves flash-freezing purified protein samples in a thin layer of vitreous ice and imaging them with an electron microscope. This method allows for the determination of the three-dimensional structure of large protein complexes in their near-native state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, a thorough search of scientific literature reveals no specific studies on the this compound using nuclear magnetic resonance (NMR) spectroscopy. NMR spectroscopy is a versatile technique used to obtain structural and dynamic information about proteins in solution. It is particularly well-suited for studying the flexible regions of proteins and their interactions with other molecules.

The application of NMR spectroscopy to the this compound could offer a wealth of information that is complementary to other structural methods. For instance, NMR could be used to study the dynamics of the protein's domains, identifying flexible loops and regions that may be involved in receptor binding and conformational changes. It would also be a valuable tool for mapping the binding sites of neutralizing antibodies or small molecule inhibitors. While high-resolution structures of full-length, membrane-bound glycoproteins can be challenging to obtain with NMR, studies on isolated, soluble domains are common and highly informative. For example, NMR has been used to study the structure and dynamics of Domain III of other flavivirus envelope proteins, which is often a key target for neutralizing antibodies. researchgate.net

Table of Compounds

Functional Mechanisms in the Viral Life Cycle

Role in Viral Attachment to Host Cells

The initiation of infection by the Negishi virus is critically dependent on the E glycoprotein's ability to attach to the surface of a susceptible host cell. This attachment is not a random event but a specific interaction mediated by the E protein, which acts as the viral attachment protein. nih.govnih.gov

Identification and Characterization of Host Cell Receptors

The Negishi virus, like other tick-borne flaviviruses (TBFVs), is transmitted to vertebrate hosts through the bite of an infected tick. nih.gov Upon inoculation into the skin, the initial targets for infection are often dendritic cells and Langerhans cells, which are strategically located to be among the first cells to encounter the virus. nih.govnih.gov These immune cells are thought to be pivotal in establishing the initial infection before the virus disseminates to other parts of the body. nih.gov

While a single, definitive receptor for all TBFVs has not been identified, it is understood that entry is a complex process that may involve multiple cellular surface molecules. nih.gov The entry of flaviviruses into their target cells is mediated by the interaction of the E glycoprotein (B1211001) with these cellular surface receptor molecules. nih.govnih.gov For many flaviviruses, these receptors can include glycans and various cell-surface proteins. harvard.edu The specific host factors that the Negishi virus E glycoprotein binds to are an area of ongoing investigation, but the tropism for dendritic cells provides a key insight into the early stages of pathogenesis. nih.govnih.gov

Molecular Basis of Receptor-Glycoprotein Interactions

The molecular architecture of the flavivirus E protein provides a framework for understanding its interaction with host cells. The E protein monomer is organized into three distinct structural domains: Domain I (DI), Domain II (DII), and Domain III (DIII). nih.gov Structural and functional studies of various flaviviruses have identified Domain III as the primary component responsible for binding to host cell receptors. nih.govutmb.edu

Domain III is an immunoglobulin-like domain that exhibits the most sequence variability among flaviviruses, a characteristic that often dictates the virus's specific tropism and host range. nih.gov In studies involving the closely related Louping ill and Tick-borne encephalitis viruses, a potently neutralizing monoclonal antibody was found to bind to the lateral ridge of Domain III. nih.gov This finding suggests that this specific region of the E protein is a critical site for interaction with the host, and by blocking it, the antibody can prevent infection. The binding is a high-affinity interaction that secures the virion to the cell surface, a prerequisite for the subsequent entry steps. nih.gov

Membrane Fusion and Viral Entry Pathways

Following attachment, the Negishi virus must breach the host cell's plasma membrane to deliver its genetic material into the cytoplasm. This is accomplished through a coordinated process of internalization and membrane fusion, orchestrated by the E glycoprotein in response to specific environmental cues. nih.govnih.gov

Endocytosis-Dependent Entry

The Negishi virus enters host cells through a process known as receptor-mediated, clathrin-dependent endocytosis. nih.govelifesciences.org After the E protein binds to receptors on the cell surface, the cell's own internalization machinery is hijacked. The plasma membrane invaginates at the site of the bound virus, forming a clathrin-coated pit that eventually pinches off to become a clathrin-coated vesicle. elifesciences.org This process engulfs the entire virion, transporting it from the cell surface into the cytoplasm within an endosome. nih.govharvard.edu This endocytic pathway provides a route for the virus to traverse the plasma membrane and be delivered to intracellular compartments. nih.gov

Mechanisms of Viral Envelope-Host Membrane Fusion

Once inside the endosome, the virus must fuse its own lipid envelope with the endosomal membrane to release its nucleocapsid into the cytoplasm. nih.gov This fusion is a dramatic, multi-step process driven by conformational changes in the E glycoprotein. harvard.eduembopress.org

The key steps in the flavivirus fusion mechanism are:

Dimer Dissociation: On the surface of the mature virion at neutral pH, E proteins are arranged as head-to-tail homodimers lying parallel to the viral membrane. nih.gov The acidic environment of the endosome causes these dimers to dissociate into individual E protein monomers. harvard.edu

Fusion Loop Exposure and Insertion: The dissociation exposes a highly conserved, hydrophobic sequence at the tip of Domain II known as the fusion loop. nih.govanr.fr This fusion loop is then inserted into the outer leaflet of the endosomal membrane, establishing the initial anchor. harvard.edunih.gov

Trimerization and Hairpin Formation: Following membrane insertion, the E protein monomers rearrange on the viral surface, forming stable homotrimers. embopress.org This trimerization is coupled with a profound structural transformation where the entire protein folds back on itself into a hairpin-like structure. This motion pulls Domain III towards the fusion loop, bringing the viral and endosomal membranes into close proximity. harvard.eduembopress.orgasm.org

Fusion Pore Formation: The energy released during this irreversible refolding process overcomes the natural repulsion between the two lipid bilayers, forcing them to merge. nih.gov This leads to the formation of a fusion pore, a channel through which the viral RNA genome can pass from the virion into the host cell's cytoplasm, where replication can begin. asm.org

Influence of pH on Fusion Competence

The entire fusion process is strictly dependent on the acidic pH within the endosome. elifesciences.orgresearchgate.net The neutral pH of the extracellular environment keeps the E protein in a stable, non-fusogenic (pre-fusion) state. nih.gov The drop in pH inside the endosome (to approximately 6.5 or lower) is the specific trigger that initiates the irreversible conformational changes required for fusion. elifesciences.orgnih.gov

Studies on the closely related Tick-borne encephalitis virus have shown that fusion with artificial membranes is most efficient at a pH of 6.4. nih.gov Similarly, for West Nile virus, the conformational change is triggered at a threshold of pH 7.0, with maximal conversion to the fusion-active state occurring at pH 6.4 and below. nih.gov This pH-dependent activation ensures that membrane fusion occurs at the correct time and place—within an endosome—preventing the premature activation of the E glycoprotein at the cell surface or in the extracellular space. nih.govnih.gov A conserved cluster of ionizable residues within the E protein is thought to act as a pH sensor, orchestrating the domain dissociation pivotal for the formation of the fusogenic trimer. elifesciences.org

Contribution to Viral Assembly and Budding

The assembly of new Negishi virus particles is a complex process that occurs within the endoplasmic reticulum (ER) of the infected host cell. The envelope glycoprotein (E) and the precursor membrane protein (prM) are the key viral proteins that orchestrate this event.

Following the replication of the viral RNA genome and the synthesis of viral proteins, the capsid (C) protein encapsidates the newly formed genomes to form nucleocapsids. These nucleocapsids then bud into the lumen of the ER, a process that is driven by the interactions of the E and prM proteins embedded in the ER membrane. nih.gov The lateral interactions between these envelope glycoproteins are crucial for inducing the curvature of the ER membrane around the nucleocapsid, eventually leading to the formation of an enveloped virus particle within the ER. nih.gov

Interestingly, the expression of just the prM and E proteins, even in the absence of the nucleocapsid, is sufficient to produce recombinant subviral particles (RSPs). nih.gov This demonstrates the intrinsic ability of these envelope glycoproteins to drive the budding process. The formation of these non-infectious RSPs is a common feature of flavivirus infections and is thought to play a role in immune evasion. nih.gov

Glycosylation of the E protein is another critical factor in the viral life cycle. For TBEV, the single N-linked glycan on the E protein, and its subsequent trimming by host cell enzymes in the ER, is essential for the efficient secretion of both RSPs and infectious virus particles from mammalian cells. nih.gov However, this glycosylation appears to be dispensable for viral egress from tick cells, suggesting different host-specific requirements for viral maturation and release. nih.gov

Table 1: Factors Influencing Viral Assembly and Budding of Tick-Borne Flaviviruses

FactorRole in Assembly and BuddingSupporting Evidence
prM and E Proteins Drive the budding process from the ER membrane. Lateral interactions induce membrane curvature.Co-expression of prM and E leads to the formation of recombinant subviral particles (RSPs). nih.gov
Transmembrane Domains Distort the lipid envelope, contributing to virion architecture.Structural studies of TBEV show an angular distortion of the lipid envelope. nih.gov
Bound Lipids Important for the correct folding and assembly of the E protein.Cryo-electron microscopy of TBEV reveals two lipid-binding pockets within the E protein. mdpi.com
E Protein Glycosylation Essential for efficient secretion of virions from mammalian cells.Prevention of glycan trimming in TBEV-infected mammalian cells reduces the secretion of viral particles. nih.gov

Determinants of Cell and Tissue Tropism

The envelope glycoprotein is a primary determinant of the cell and tissue tropism of the Negishi virus, dictating which host cells the virus can enter and infect. This specificity is mediated by the interaction of the E protein with specific receptor molecules on the surface of host cells. nih.gov

As a neurotropic virus, Negishi virus, like other members of the TBEV complex, has a predilection for infecting neural cells. biorxiv.orgwikipedia.org The E protein is responsible for binding to receptors on these cells, initiating the process of viral entry, which typically occurs via receptor-mediated endocytosis. nih.gov While specific receptors for Negishi virus have not been definitively identified, studies on TBEV suggest that molecules such as laminin-binding protein and αVβ3 integrin may serve as receptors in mammalian cells. nih.gov

Research on chimeric viruses, where the prM and E proteins of a low-pathogenicity tick-borne flavivirus (Langat virus) were replaced with those from TBEV, has provided further insights. biorxiv.org While these structural proteins are crucial for receptor binding, studies have shown that they are not the sole determinants of the specific patterns of infection within the brain. biorxiv.orgresearchgate.net In these chimeric virus studies, the tropism within the brain did not significantly differ from the parental Langat virus, with both primarily infecting the cerebral cortex. In contrast, wild-type TBEV exhibits a strong preference for Purkinje cells in the cerebellum. biorxiv.orgresearchgate.net This suggests that while the envelope glycoprotein mediates entry into neural cells, non-structural viral proteins likely play a significant role in determining the specific cell types within the brain that can support viral replication, thus defining the fine-tuned tissue tropism. biorxiv.orgresearchgate.net

The host range of louping ill virus, the closest relative of Negishi virus, is quite broad, encompassing sheep, red grouse, cattle, horses, and humans, among others. woah.orgnih.gov This broad tropism is a reflection of the ability of its envelope glycoprotein to interact with receptors present in a variety of species. The clinical manifestations of louping ill, which include neurological signs such as ataxia and encephalitis, underscore the neurotropic nature of the virus, a characteristic conferred in large part by its envelope glycoprotein. wikipedia.orgmsdvetmanual.com

Table 2: Determinants of Cell and Tissue Tropism for Tick-Borne Flaviviruses

DeterminantFunction in TropismKey Research Findings
Envelope (E) Glycoprotein Mediates binding to host cell receptors, initiating viral entry. A primary factor in determining host range and neurotropism.The E protein of flaviviruses is responsible for viral attachment and host range determination. nih.gov
Host Cell Receptors Specific molecules on the cell surface that are recognized by the viral E protein.Laminin-binding protein and αVβ3 integrin are candidate receptors for TBEV in mammalian cells. nih.gov
Non-Structural Proteins Influence the specific cell types within a tissue (e.g., the brain) that can be productively infected.Chimeric virus studies indicate that non-structural proteins are important for the specific tropism of TBEV towards Purkinje cells in the cerebellum. biorxiv.orgresearchgate.net

Immunological Aspects and Host Pathogen Interactions

Antigenicity and Immunodominant Epitopes of the Envelope Glycoprotein (B1211001)

The antigenicity of the flavivirus envelope glycoprotein is complex, influenced by its structural domains and quaternary organization. asm.org The E protein is comprised of three distinct domains: Domain I (DI), Domain II (DII), and Domain III (DIII). nih.gov Studies on the closely related TBEV have identified multiple epitopes across these domains, which are recognized by the host immune system. nih.gov The presentation of these epitopes can differ between soluble forms of the E protein and the fully assembled virion, affecting antibody recognition and binding avidity. asm.org

Immunodominant epitopes, those that elicit the strongest immune responses, have been mapped for several tick-borne flaviviruses. For instance, synthetic peptides have been successfully used to identify linear epitopes on the TBEV E protein. nih.gov Given the high degree of sequence homology, these findings are highly relevant to understanding the immunodominant regions of the Negishi virus envelope glycoprotein. nih.gov

Neutralizing antibodies, which can block viral entry and prevent infection, primarily target specific epitopes on the envelope glycoprotein. Research on TBEV and LIV has pinpointed several key neutralizing sites.

Envelope Domain III (EDIII): This domain is a major target for potent neutralizing antibodies. nih.gov A specific monoclonal antibody, MAb 4.2, has been shown to neutralize both LIV and TBEV by binding to a conserved epitope on the lateral ridge of EDIII. nih.govrcsb.org This binding is thought to prevent the conformational changes in the E protein that are necessary for membrane fusion during viral entry. rcsb.org

Envelope Domain II (DII) and the Fusion Loop: The fusion loop, a highly conserved region within DII, is essential for the fusion of the viral and host cell membranes. nih.govelifesciences.org While it is a target for cross-reactive antibodies, a newly identified neutralizing epitope has been found on DII of TBEV, located spatially near the fusion loop but not directly on it (amino acid residues 247-254). nih.govnih.gov This suggests that antibodies can neutralize the virus by targeting regions that are critical for the function of the fusion machinery.

Quaternary Structure Epitopes: Some of the most potent neutralizing antibodies recognize epitopes that are only present on the highly organized, multimeric structure of the E protein on the surface of the virion or virus-like particles (VLPs). nih.gov Studies with LIV VLPs have demonstrated that they elicit a more powerful neutralizing antibody response compared to the soluble, monomeric E protein, indicating the importance of these complex epitopes. nih.gov

Table 1: Key Neutralizing Epitopes on Tick-Borne Flavivirus Envelope Glycoproteins

Epitope LocationVirus(es) StudiedMechanism of NeutralizationReference(s)
Lateral Ridge of Domain III (EDIII)TBEV, LIVPrevents structural rearrangement required for membrane fusion. nih.govrcsb.org
Domain II (DII), near fusion loop (aa 247-254)TBEVSpatially close to the fusion loop, interfering with its function. nih.govnih.gov
Multimeric E Protein SurfaceLIVTargets epitopes formed by the organization of E protein dimers/trimers on the virion surface. nih.gov

The envelope glycoprotein is the principal target for the humoral (antibody-mediated) immune response following infection or vaccination with tick-borne flaviviruses. nih.govtbenews.com The production of specific antibodies against the E protein is crucial for viral neutralization and long-term protection. nih.gov

Upon infection with a virus like Negishi, the host immune system generates both IgM and IgG antibodies against the E protein. IgM antibodies appear early in the symptomatic phase, while IgG antibodies, which can persist for a lifetime, become dominant during the convalescent phase and are responsible for long-term immunity. nih.gov The close antigenic relationship between Negishi virus and louping ill virus, demonstrated by the cross-reactivity of monoclonal antibodies, confirms that the E protein is central to the humoral response. asm.orgnih.gov The effectiveness of this response can be influenced by the form of the antigen; for example, virus-like particles of LIV induce a more potent neutralizing antibody response than soluble E protein, highlighting that the structural integrity of the glycoprotein is key to eliciting a protective humoral response. nih.gov

Interaction with Host Immune System Components

The this compound is central to the interplay between the virus and the host's immune defenses, from initial detection to mechanisms of immune evasion.

The initial detection of a viral invasion by the innate immune system is mediated by Pattern Recognition Receptors (PRRs), which recognize conserved pathogen-associated molecular patterns (PAMPs). nih.govyoutube.com For flaviviruses like TBEV and, by extension, Negishi virus, the primary PAMP is the viral single-stranded RNA genome located inside the virion. frontierspartnerships.orgnih.gov

Host cells, including dendritic cells, keratinocytes, and macrophages, utilize several families of PRRs to detect flavivirus infection: nih.govfrontierspartnerships.org

Toll-like Receptors (TLRs): TLR3 and TLR7 are located in endosomes and recognize double-stranded RNA (an intermediate in viral replication) and single-stranded RNA, respectively.

RIG-I-like Receptors (RLRs): RIG-I and MDA5 are cytosolic sensors that also detect viral RNA in the cytoplasm. frontierspartnerships.org

While the envelope glycoprotein itself is not typically the PAMP that directly engages these PRRs, it is indispensable for the process. The glycoprotein mediates the entry of the virus into the host cell via endocytosis, a necessary step for the viral RNA to be exposed to the endosomal TLRs. nih.govresearchgate.net Following fusion and release of the genome into the cytoplasm, the RLRs are then activated. frontierspartnerships.org This PRR engagement triggers downstream signaling pathways, leading to the production of type I interferons and other inflammatory cytokines, which establish an antiviral state in the host. frontierspartnerships.orgnih.gov

Viruses have evolved numerous strategies to evade the host immune response, and viral glycoproteins are often key players in this process. nih.govyoutube.com While specific immune evasion mechanisms for the Negishi virus E protein have not been detailed, general strategies employed by flaviviruses and other enveloped viruses provide a likely framework.

Glycan Shielding: The surface of the envelope glycoprotein is often heavily glycosylated. This "glycan shield" can physically mask underlying epitopes, preventing neutralizing antibodies from binding to their targets. nih.govresearchgate.net

Epitope Masking and Conformational Changes: The E protein undergoes significant conformational changes during the fusion process. asm.org This inherent flexibility can be used to hide or alter neutralizing epitopes, allowing the virus to evade antibody recognition. asm.org

Shedding of Decoy Antigens: Some viruses shed soluble forms of their glycoproteins. These "decoys" can bind to neutralizing antibodies in circulation, preventing them from targeting actual virus particles. This mechanism, termed antigenic subversion, has been proposed for other viral families and could be a potential strategy for flaviviruses. nih.govplos.org

It is important to note that for tick-borne flaviviruses, a primary immune evasion strategy involves the non-structural protein NS5, which inhibits the host's interferon signaling pathway. pasteur.fr This complements any evasion tactics mediated directly by the envelope glycoprotein.

Glycoprotein-Mediated Pathogenesis Mechanisms

The envelope glycoprotein is a primary driver of pathogenesis for flaviviruses, responsible for initiating the infection cycle and causing cellular damage. microbiologyresearch.orgopastpublishers.com The disease caused by the closely related louping ill virus, which includes neurological symptoms and can be fatal in sheep, provides a model for the potential pathogenesis of Negishi virus. woah.orgmsdvetmanual.comiastate.edu

The key pathogenic functions of the envelope glycoprotein include:

Host Cell Attachment: The E protein mediates the initial binding of the virus to receptors on the surface of host cells. Flaviviruses can use a variety of receptors, including heparan sulfate (B86663) and other glycosaminoglycans. researchgate.netmdpi.com

Viral Entry: Following attachment, the virus is internalized into the host cell through receptor-mediated endocytosis. researchgate.net

Membrane Fusion: The acidic environment within the endosome triggers a dramatic and irreversible conformational change in the E protein. This change exposes the hydrophobic fusion loop, which inserts into the endosomal membrane. The E proteins then refold into a stable trimeric hairpin structure, pulling the viral and cellular membranes together and forcing them to fuse. nih.govresearchgate.netembopress.org This fusion event releases the viral RNA genome into the cytoplasm, allowing replication to begin. researchgate.net

Mutations within the envelope protein gene can alter the virulence of the virus. microbiologyresearch.org The process of viral entry and fusion can itself contribute to cellular pathology. The subsequent replication and assembly of new virus particles further stress the host cell, ultimately leading to the clinical signs of disease, which for tick-borne flaviviruses often involves the central nervous system. iastate.eduyoutube.com

Influence on Viral Virulence and Attenuation

The envelope (E) glycoprotein of the Negishi virus is a primary determinant of its virulence. Studies on closely related flaviviruses, such as Japanese encephalitis virus (JEV) and Murray Valley encephalitis virus (MVE), have established that specific mutations within the E protein can lead to a significant reduction, or attenuation, of the virus's disease-causing potential. nih.gov

Attenuation has been traditionally achieved by repeatedly passaging a virus in cell cultures, a process that selects for genetic adaptations that reduce its virulence in a natural host. nih.gov For flaviviruses, these adaptive changes often occur in the E protein. A key mechanism for this attenuation involves an altered interaction with glycosaminoglycans (GAGs), which are complex sugar molecules found on the surface of many cells and in the extracellular matrix. nih.gov

Research on JEV and MVE has shown that variants with mutations in the E protein exhibit an increased affinity for GAGs like heparin. nih.gov This enhanced binding has a critical consequence: the virus particles are rapidly sequestered from the bloodstream after infection. nih.gov By binding tightly to GAGs on cells and tissues outside the central nervous system, the virus is unable to achieve a viremia of sufficient magnitude and duration to invade the brain, a key step in causing severe neurological disease. nih.gov This mechanism of rapid clearance and reduced dissemination is a primary factor in the attenuation of these viral variants. nih.gov

Given that the this compound shares very close homology with that of louping ill virus, another tick-borne flavivirus known to cause encephalitis, it is highly probable that similar mechanisms govern its virulence and potential for attenuation. nih.gov Changes in the Negishi virus E protein that increase its positive surface charge could enhance its affinity for negatively charged GAGs, thereby reducing its neuroinvasive potential.

Table 1: Factors in Viral Attenuation via Envelope Glycoprotein Modification

Mechanism Viral Component Effect on Host Interaction Outcome
Increased GAG Binding Envelope (E) Glycoprotein Enhanced affinity for cell surface GAGs (e.g., heparin). Rapid clearance from bloodstream, failure to spread to the central nervous system. nih.gov

Role in Neuroinvasiveness

The capacity of a virus to enter the central nervous system (CNS), a process termed neuroinvasiveness, is a critical step in causing neurological disease. For flaviviruses like Negishi virus, the envelope glycoprotein is the principal factor governing this process. klistova-encefalitida.cz Research on other neurotropic flaviviruses, including West Nile virus (WNV) and JEV, has consistently shown that the vast majority of genetic determinants for neuroinvasiveness are located within the E protein. klistova-encefalitida.cz

The E protein mediates the initial attachment of the virus to host cells and the subsequent fusion of the viral and cellular membranes to release the viral genome into the cell. nih.gov Specific regions within the E protein's different domains are crucial for binding to cellular receptors, which can determine the types of cells the virus can infect. klistova-encefalitida.cz For a virus to be neuroinvasive, it must cross the formidable blood-brain barrier (BBB), which protects the CNS. nih.gov Flaviviruses have evolved several mechanisms to achieve this, all of which are dependent on the E glycoprotein's functions. nih.gov

These mechanisms include:

Direct infection of endothelial cells: The virus can infect the cells that form the wall of the blood vessels in the brain. nih.gov

Transcytosis: The virus can be transported across the endothelial cells without infecting them. nih.gov

"Trojan horse" mechanism: The virus infects immune cells (like leukocytes) that are capable of crossing the BBB, carrying the virus with them. nih.gov

Axonal transport: The virus can enter peripheral nerve endings and travel along the axon to reach the CNS. nih.gov

Mutations within the E protein can alter the efficiency of these processes, thereby affecting the virus's ability to invade the nervous system. klistova-encefalitida.cz Given the structural and functional conservation of the E protein among tick-borne flaviviruses, the this compound is understood to be the key molecular machine that facilitates its entry into the CNS, making it the central player in its neuroinvasive potential. nih.govklistova-encefalitida.cz

Antibody-Dependent Enhancement (ADE) Considerations and Mechanisms

Antibody-dependent enhancement (ADE) is a phenomenon of significant concern for flaviviruses, where the presence of non-neutralizing or sub-neutralizing levels of antibodies can paradoxically worsen the infection. frontiersin.org The envelope glycoprotein is at the heart of this mechanism, as it is the primary target for antibodies generated during an immune response. nih.gov

The mechanism of ADE proceeds as follows:

Antibody Binding: An antibody, particularly one that is cross-reactive from a previous flavivirus infection but not perfectly neutralizing for the current one, binds to the E protein on the surface of a virus particle. nih.gov

Fc Receptor Interaction: This virus-antibody complex then interacts with Fcγ receptors (FcγR) present on the surface of immune cells, such as macrophages and monocytes. frontiersin.orgyoutube.com

Enhanced Entry: Instead of being neutralized, the virus uses the antibody and the FcγR as a "Trojan horse" to gain entry into these immune cells, which may not be its usual targets. frontiersin.orgcdc.gov

ADE has been extensively studied in the context of Dengue virus, where a secondary infection with a different serotype can lead to severe dengue hemorrhagic fever. nih.gov While direct evidence for ADE in Negishi virus infections is not documented, the fundamental mechanism is a recognized risk for all flaviviruses due to the conserved structure of the E protein and the potential for cross-reactive antibodies among different members of the virus family. frontiersin.org Therefore, any immune response or vaccine strategy against Negishi virus must consider the potential risk of inducing antibodies that could mediate ADE.

Table 2: Key Components in Antibody-Dependent Enhancement (ADE)

Component Role in ADE Description
Envelope (E) Glycoprotein Viral Target The primary site on the virion where non-neutralizing antibodies bind. nih.gov
Non-neutralizing Antibody Bridge Molecule Binds to the virus but fails to prevent infection; instead, it facilitates uptake by immune cells. frontiersin.org

| Fcγ Receptor (FcγR) | Cellular Entry Point | A receptor on immune cells (e.g., macrophages) that binds the antibody portion of the virus-antibody complex, leading to viral entry. youtube.com |

Evolutionary Biology and Comparative Genomics

Genetic Homology with Other Flavivirus Envelope Glycoproteins

The Negishi virus envelope glycoprotein (B1211001) exhibits a significant degree of genetic homology with other members of the Flavivirus genus, particularly those transmitted by ticks. The genes encoding the envelope glycoprotein of the Negishi virus (strain 3248/49/P10) and the louping ill virus (strain SB526) have been cloned and sequenced, revealing a very close homology at both the nucleotide and the deduced amino acid levels. nih.gov This close relationship is more pronounced than its homology with other tick-borne flaviviruses, firmly placing the Negishi virus within the tick-borne encephalitis (TBE) serocomplex. nih.gov

Table 1: Comparative Amino Acid Homology in Flaviviruses This table provides a generalized view of expected homology levels between flavivirus proteins based on their subgroup classification.

Comparison GroupTypical Amino Acid Homology (%)Reference
Viruses within the same subgroup (e.g., TBE complex)66-90% nii.ac.jp
Viruses in different subgroups39-51% nii.ac.jp

Phylogenetic Analysis of Negishi Virus Envelope Glycoprotein Sequences

Phylogenetic analysis, which reconstructs the evolutionary history of organisms or viruses, has been instrumental in classifying the Negishi virus. asm.org These studies are typically based on the comparison of genetic sequences, such as the gene encoding the envelope glycoprotein. nih.gov By establishing the genetic relationship among various flaviviruses, a molecular phylogeny can be created that complements and refines traditional serologic classifications. asm.org

Genetic Diversity and Strain Variation

Genetic diversity within a virus species is a result of mutations accumulating over time, leading to the emergence of different strains or isolates. The initial sequencing of the this compound was performed on strain 3248/49/P10. nih.gov Comparative studies have also utilized sequences from different strains of the closely related louping ill virus, such as strains SB526 and 369/T2, demonstrating the existence of strain-level variation within the TBE complex. nih.gov

While extensive data on a wide variety of Negishi virus isolates is limited, the principles of genetic diversity observed in other flaviviruses provide a framework for understanding potential variation. nih.gov For instance, studies on other viral envelope glycoproteins show that genetic variability can be significant, with nucleotide identity between isolates of a single virus ranging from approximately 79% to over 99%. nih.gov This diversity can lead to the classification of viral subtypes that may have distinct geographical distributions. nih.gov The cocirculation of multiple subtypes in the same region is a known phenomenon for some viruses, reinforcing the importance of studying strain variation. nih.gov

Evolutionary Pressures on the Envelope Glycoprotein Gene

The gene encoding the envelope glycoprotein is subject to various evolutionary pressures that drive its diversification. A primary source of this pressure is the host's adaptive immune response, particularly neutralizing antibodies that target the envelope glycoprotein. nih.gov This immune pressure can rapidly select for viral escape variants that possess mutations, insertions, or deletions in the envelope gene, allowing the virus to evade the host's antibody response. nih.gov As new viral variants emerge, new antibodies develop to target them, resulting in a continuous co-evolutionary arms race between the virus and the host. nih.gov

However, the evolution of flaviviruses may not be solely determined by selection from neutralizing antibodies. nii.ac.jp The high degree of sequence conservation in nonstructural proteins, such as NS3 and NS5, compared to structural proteins, suggests that functional constraints related to viral replication are also a powerful evolutionary determinant. nii.ac.jp The vital roles of NS3 and NS5 in the replication process likely limit their capacity for mutation. nii.ac.jp Therefore, the evolutionary trajectory of the this compound is likely shaped by a balance between the need to evade host immunity and the functional constraints required to maintain its essential roles in viral entry and assembly. nii.ac.jpnih.gov Understanding these competing pressures is crucial for interpreting the evolutionary significance of its close relationship with the louping ill virus. nih.gov

Advanced Research Methodologies and Biotechnological Applications

Recombinant Expression Systems for Envelope Glycoprotein (B1211001) Production

The production of high-quality, correctly folded Negishi virus envelope glycoprotein is fundamental for structural studies, immunological research, and diagnostic antigen development. As producing sufficient quantities from the native virus is challenging, various recombinant expression systems are utilized, each with distinct advantages and disadvantages. The choice of system often depends on the intended application, with post-translational modifications, particularly N-linked glycosylation, being a critical consideration. nih.govasm.org

For flaviviruses like Negishi virus, mammalian and insect cell lines are common choices for expressing the full-length E protein or its ectodomain, as they can perform complex post-translational modifications. Mammalian cells, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, produce glycoproteins with N-glycans that most closely resemble those on native virions produced in a human host. youtube.com However, insect cell systems, like those using baculovirus vectors to infect Sf9 or Hi5 cells, offer high yields and are often more cost-effective. The glycosylation patterns in insect cells differ from mammalian cells, typically featuring paucimannose-type N-glycans, which can influence antigenicity and interactions with the immune system. asm.org

For specific applications, such as producing particular domains for serological assays, bacterial systems like Escherichia coli are employed. The E protein's domain III (EDIII), a key target for neutralizing antibodies, can be expressed in E. coli, often as a soluble fusion protein. oup.comgoogle.com This method is cost-effective and allows for high-yield production and simple purification, though it lacks the glycosylation present in the native protein. oup.com

Table 1: Comparison of Recombinant Expression Systems for Flavivirus Envelope Glycoprotein

Expression SystemAdvantagesDisadvantagesTypical GlycosylationReference
Mammalian Cells (e.g., HEK293, CHO) - Produces complex, human-like N-glycans- Correct protein folding and assembly- Lower yields- Higher cost- Slower growthComplex-type youtube.com
Insect Cells (Baculovirus system) - High expression levels- Capable of post-translational modifications- Glycosylation differs from mammalian cells (paucimannose)- Potential for immunogenic differencesPaucimannose, High-mannose asm.org
Bacterial Cells (e.g., E. coli) - Very high yield- Low cost- Rapid growth and simple genetics- No post-translational modifications (glycosylation)- Protein may be insoluble (inclusion bodies)None oup.com

Use in Pseudoparticle Systems for Entry and Neutralization Studies

To study the function of the Negishi virus E glycoprotein in viral entry without the need for high-containment Biosafety Level 3 (BSL-3) facilities, researchers utilize pseudoparticle systems. nih.gov These are chimeric viral particles that are engineered to be replication-incompetent but display the viral envelope protein of interest on their surface. youtube.com Typically, a retroviral (e.g., lentivirus) or rhabdoviral (e.g., Vesicular Stomatitis Virus, VSV) core is used, with its native envelope protein gene replaced by the gene for the Negishi virus E glycoprotein. nih.govnih.gov

These pseudoviruses incorporate a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), which allows for the quantitative measurement of successful viral entry into target cells. youtube.com By using cells that are susceptible to Negishi virus infection, researchers can dissect the specific host factors and cellular pathways the E glycoprotein uses to mediate attachment and fusion.

Furthermore, these pseudoparticle systems are invaluable tools for neutralization assays. youtube.comnih.gov They provide a safe and high-throughput method to screen for neutralizing antibodies in serum samples or to characterize the neutralizing potential of newly developed monoclonal antibodies. The reduction in reporter gene signal directly correlates with the neutralizing activity of the antibodies, providing a quantitative measure of their potency. nih.gov This approach is crucial for evaluating vaccine efficacy and identifying therapeutic antibody candidates.

Rational Design of Antigenic Constructs for Vaccine Development

Traditional vaccines for tick-borne flaviviruses are often based on inactivated whole virus, which can have limitations in terms of immunogenicity and safety. nih.gov Modern vaccine development for Negishi virus and related flaviviruses increasingly relies on the rational, structure-based design of recombinant E glycoprotein antigens. mdpi.comyoutube.com The goal is to create immunogens that are more stable, safer, and capable of eliciting a potent and broadly protective neutralizing antibody response. nih.gov

A key strategy is the stabilization of the E protein in its pre-fusion conformation. nih.govnih.govmdpi.com The pre-fusion form of the E protein, as it exists on the surface of the mature virion, presents the most potent neutralizing epitopes. youtube.com However, the isolated E protein is conformationally flexible and can spontaneously convert to the more stable post-fusion state, hiding or altering these critical epitopes. Researchers introduce specific mutations, such as proline substitutions or disulfide bonds, to lock the protein in its pre-fusion state, thereby enhancing its immunogenicity and ability to elicit high-titer neutralizing antibodies. youtube.comnih.gov

Another major focus is on specific antigenic domains, particularly EDIII. nih.govresearchgate.net EDIII contains virus-specific epitopes that are targeted by highly potent neutralizing antibodies. nih.govresearchgate.net Subunit vaccines based on recombinant EDIII are being explored as they can induce a targeted immune response while avoiding potentially cross-reactive or non-neutralizing epitopes found in other parts of the protein, which could contribute to antibody-dependent enhancement (ADE). nih.govnih.gov Computational and immunoinformatics approaches are used to identify the most promising T-cell and B-cell epitopes within the E glycoprotein to construct multi-epitope subunit vaccines. nih.gov Manipulating glycosylation sites is another strategy being investigated to focus the immune response on more conserved, broadly neutralizing epitopes. asm.org

Development of Monoclonal Antibodies Targeting the Glycoprotein for Research Tools

Monoclonal antibodies (mAbs) that specifically target the Negishi virus E glycoprotein are indispensable tools for research. They are used for viral detection, in-depth structural and functional analysis of the E protein, and as potential therapeutic agents. nih.govnih.gov Researchers have generated panels of mAbs against Negishi virus and have characterized their binding properties and functional activities. nih.gov

These mAbs are classified based on their reactivity in various assays, such as hemagglutination inhibition (HI) and neutralization tests. nih.gov Studies have shown that different mAbs recognize distinct epitopes on the E glycoprotein, some of which are specific to Negishi virus, while others are cross-reactive with other members of the TBE virus complex, like Langat virus. nih.gov This helps in mapping the antigenic landscape of the virus.

Neutralizing mAbs are of particular interest. Kinetic neutralization assays have revealed that a mixture of different types of mAbs can lead to a remarkable enhancement of neutralization, suggesting that targeting multiple epitopes simultaneously is more effective for viral clearance. nih.gov These potent neutralizing mAbs are crucial for identifying and characterizing the key sites of vulnerability on the E glycoprotein, information that is vital for the rational design of vaccines and antiviral therapies. nih.govmdpi.com

Table 2: Characterization of Monoclonal Antibodies Against Negishi Virus

Antibody PropertyDescriptionSignificance in ResearchReference
Specificity Some mAbs are specific to Negishi virus, others cross-react with TBE complex viruses (e.g., Langat).Allows for antigenic mapping and identification of type-specific vs. complex-conserved epitopes. nih.gov
Neutralization Varying degrees of neutralizing activity observed; some mAbs are highly potent.Identifies key epitopes for vaccine design and potential therapeutic candidates. nih.gov
Synergy Mixtures of mAbs targeting different epitopes can significantly enhance neutralization.Informs the development of therapeutic antibody cocktails and polyvalent vaccines. nih.gov
Mechanism Can block viral attachment, fusion, or other steps of the entry process.Elucidates the molecular mechanisms of viral entry and neutralization. nih.govmdpi.com

Applications in Diagnostics and Serological Assays (excluding clinical use)

The Negishi virus E glycoprotein, and particularly its subdomains, serve as critical antigens in the development of serological assays for research purposes. These assays are essential for seroprevalence studies, for differentiating immune responses between various flaviviruses, and for evaluating vaccine immunogenicity in animal models. The high degree of cross-reactivity among flavivirus antibodies poses a significant diagnostic challenge. google.comnih.gov

To improve specificity, researchers have focused on using recombinant E protein domain III (EDIII) as the target antigen in enzyme-linked immunosorbent assays (ELISAs). oup.comnih.gov EDIII contains more virus-specific epitopes compared to the full E protein or whole virus preparations. nih.gov Studies have shown that ELISAs based on recombinant EDIII can successfully differentiate between antibodies generated against tick-borne and mosquito-borne flaviviruses. nih.gov While these assays show high specificity at the serocomplex level (e.g., identifying an antibody as belonging to the TBE complex), they may not always differentiate between individual members within the same complex, such as Negishi virus and TBEV. nih.gov

The development of virus-like particles (VLPs) expressing mutant E proteins is another innovative approach. By mutating residues in highly conserved regions like the fusion loop, researchers can create antigens for ELISAs that have improved specificity for distinguishing between closely related flaviviruses like Zika and dengue. nih.gov These advanced serological tools are vital for accurately tracking the circulation of specific flaviviruses in research settings and for the precise characterization of immune responses. nih.gov

Q & A

What structural methodologies are most effective for resolving the conformational dynamics of the Negishi virus envelope glycoprotein?

Basic Research Focus : Determining the glycoprotein's tertiary and quaternary structure.
Methodological Answer :

  • Electron Tomography : Visualize glycoprotein trimers on virions by reconstructing 3D images from 2D projections, as demonstrated for HIV and simian immunodeficiency virus (SIV) envelope spikes .
  • X-ray Crystallography : Use proteolytic digestion to isolate stable glycoprotein cores (e.g., Ebo-74 in Ebola GP2) for high-resolution structural determination .
  • Cryo-EM with Antibody Complexes : Co-crystallize glycoproteins with broadly neutralizing antibodies (e.g., HCV E2 core with AR3C) to stabilize flexible regions and resolve antigenic epitopes .
    Key Finding : Trimeric glycoprotein arrangements in related flaviviruses (e.g., Louping ill virus) suggest conserved structural motifs applicable to Negishi virus .

How can site-directed mutagenesis elucidate functional domains in the this compound?

Advanced Research Focus : Mapping regions critical for receptor binding or membrane fusion.
Methodological Answer :

  • Alanine-Scanning Mutagenesis : Systematically replace residues in putative functional domains (e.g., CD81-binding regions in HCV E2) and assess impacts on infectivity or antibody neutralization .
  • Chimeric Virus Construction : Swap glycoprotein domains between Negishi and homologs (e.g., Louping ill virus) to identify neurotropism determinants, as shown for pseudorabies virus gD .
    Data Interpretation : Cross-validate functional assays (e.g., cell entry efficiency) with structural data to resolve contradictions between predicted and observed phenotypes .

What experimental strategies address discrepancies in envelope glycoprotein trimer counts across biochemical and imaging studies?

Advanced Research Focus : Reconciling biochemical quantitation with structural visualization.
Methodological Answer :

  • Biochemical Crosslinking : Quantify gag/env ratios via SDS-PAGE and immunoblotting to estimate glycoprotein copy numbers per virion, as validated for HIV and SIV .
  • Correlative Tomography and Mass Spectrometry : Combine electron tomography trimer counts with proteomic analysis to resolve undercounting artifacts caused by glycoprotein flexibility .
    Key Finding : Wild-type HIV/SIV virions average 8–10 trimers per particle, while overexpression mutants exhibit ~70 trimers, highlighting context-dependent expression variability .

How do glycan shielding and antigenic variation impact vaccine design targeting the this compound?

Advanced Research Focus : Overcoming immune evasion mechanisms.
Methodological Answer :

  • Glycan Fingerprinting : Use lectin arrays or mass spectrometry to map N-linked glycosylation sites, as applied to HIV gp120 to identify conserved, glycan-free epitopes .
  • Conserved Domain Immunogen Design : Focus on regions with low glycan density and high sequence conservation (e.g., HCV E2 CD81-binding site) to elicit broadly neutralizing antibodies .
    Challenge : Glycans on flavivirus glycoproteins (e.g., Louping ill virus) may obscure neutralizing epitopes, necessitating structure-guided immunogen engineering .

What comparative approaches validate the evolutionary homology between Negishi virus and related flavivirus envelope glycoproteins?

Basic Research Focus : Phylogenetic and functional conservation analysis.
Methodological Answer :

  • Sequence Alignment : Compare Negishi virus glycoprotein sequences (e.g., GenBank accession) with homologs like Louping ill virus to identify conserved residues (>95% homology in key domains) .
  • Functional Complementation : Test whether glycoproteins from homologs rescue infectivity in Negishi virus pseudotyped particles, as done for HIV and SIV chimeras .
    Key Insight : Venugopal et al. (1992) confirmed ~98% amino acid identity between Negishi and Louping ill virus envelope glycoproteins, suggesting shared entry mechanisms .

How can conformational changes in the envelope glycoprotein during membrane fusion be experimentally captured?

Advanced Research Focus : Real-time tracking of fusion-active states.
Methodological Answer :

  • Pre-fusion Stabilization : Use SOSIP mutations or antibody locks to trap glycoproteins in pre-fusion conformations for structural studies, as applied to HIV gp140 .
  • Time-Resolved Cryo-EM : Image glycoproteins at neutral vs. low pH to simulate endosomal conditions and capture intermediate fusion states .
    Challenge : The Negishi virus glycoprotein may adopt retrovirus-like coiled-coil conformations during fusion, requiring dynamic modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.